
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) used in the treatment of infertility in women. It is a non-steroidal compound that binds to estrogen receptors in the hypothalamus, resulting in increased levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) which stimulate ovulation. Clomiphene is also used in the treatment of male hypogonadism and as a performance-enhancing drug in athletes.
Mécanisme D'action
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- acts as a SERM, binding to estrogen receptors in the hypothalamus and blocking the negative feedback of estrogen on the production of FSH and LH. This results in increased levels of FSH and LH, which stimulate the ovaries to produce mature follicles and ovulate. In men, Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- stimulates the production of testosterone by the testes.
Biochemical and Physiological Effects:
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been shown to have a number of biochemical and physiological effects. It increases the levels of FSH and LH, which stimulate ovulation and testosterone production. Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has also been shown to increase the levels of insulin-like growth factor 1 (IGF-1) and bone mineral density in men with hypogonadism.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- is widely used in laboratory experiments to induce ovulation in animals. It has the advantage of being a non-steroidal compound, which makes it easier to administer and reduces the risk of side effects. However, Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been shown to have variable effects on ovulation in different animal species, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-. One area of interest is its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. Another area of interest is its use in the treatment of male infertility, as it has been shown to stimulate the production of testosterone. Further research is also needed to investigate the optimal dosing and duration of treatment with Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- in both men and women.
Méthodes De Synthèse
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- can be synthesized through a series of reactions starting from 4-chlorobenzaldehyde and ethyl cyanoacetate. The first step involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-chloro-3-methyl-2-oxobutyronitrile. This intermediate is then reacted with methylamine and hydrochloric acid to form Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-.
Applications De Recherche Scientifique
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been extensively studied for its use in the treatment of infertility in women. Clinical trials have shown that Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- is effective in inducing ovulation in women with anovulatory infertility. It has also been used in the treatment of male hypogonadism, where it stimulates the production of testosterone. Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been investigated for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOUWBNAASDOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)
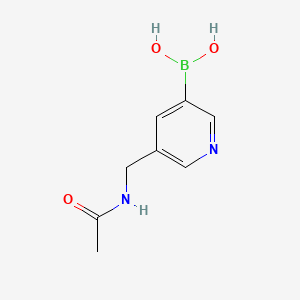

![Butanedioic Acid 1-[16,16-Bis(4-methoxyphenyl)-3,3-dioxido-7-oxo-16-phenyl-6,15-dioxa-3-thia-8-azahexadec-1-yl] Ester](/img/structure/B597608.png)
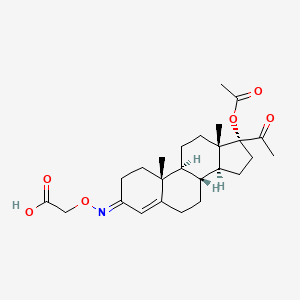
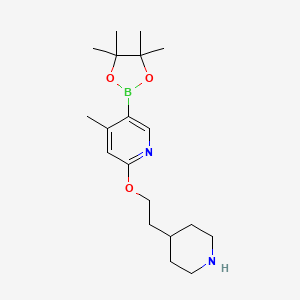
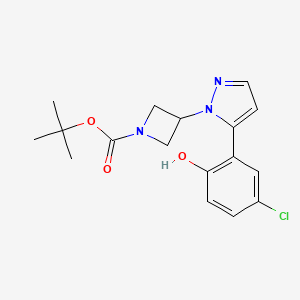
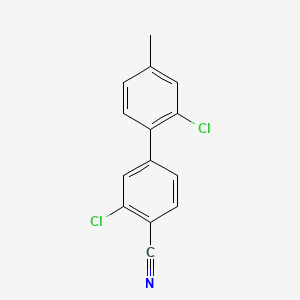
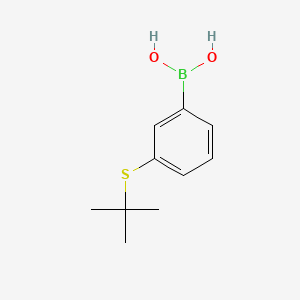
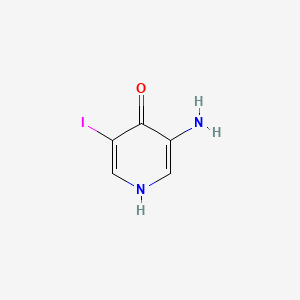

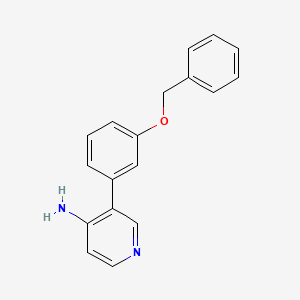
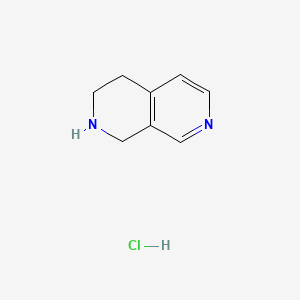
![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)